![molecular formula C18H23N3O3 B3773529 (3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol](/img/structure/B3773529.png)
(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol
Description
(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol is a complex organic compound featuring a piperidine ring substituted with a benzodioxole and a pyrazole moiety
Properties
IUPAC Name |
(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-11-15(12(2)20-19-11)8-21-6-5-14(16(22)9-21)13-3-4-17-18(7-13)24-10-23-17/h3-4,7,14,16,22H,5-6,8-10H2,1-2H3,(H,19,20)/t14-,16+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGAXPJYSJVOPH-GOEBONIOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2CCC(C(C2)O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CN2CC[C@H]([C@@H](C2)O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol typically involves multi-step organic reactions. The starting materials often include commercially available precursors such as benzodioxole, pyrazole derivatives, and piperidine. Key steps in the synthesis may involve:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Pyrazole Synthesis: Pyrazole derivatives can be synthesized via the reaction of hydrazines with 1,3-diketones.
Piperidine Ring Formation: The piperidine ring can be constructed through cyclization reactions involving appropriate amines and aldehydes or ketones.
Coupling Reactions: The final compound is obtained by coupling the benzodioxole and pyrazole moieties with the piperidine ring under suitable conditions, often involving catalysts and specific reaction conditions to ensure stereoselectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzodioxole or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to various bioactive molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound structurally similar to vitamin E, used as an antioxidant.
Uniqueness
(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol is unique due to its combination of a benzodioxole and pyrazole moiety within a piperidine ring. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.